Acetylphthalic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93940-26-2 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3-acetylphthalic acid |
InChI |
InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QFNYIIZQJHOGII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Acetylphthalic Acid
Classical Synthesis Approaches for Acetylphthalic Acid
Traditional methods for synthesizing this compound often involve multi-step reaction sequences. These established routes provide a foundation for producing the compound, with ongoing research focused on improving yield and selectivity.
Multi-Step Synthetic Strategies
A common multi-step strategy for the synthesis of this compound, specifically the 2-acetylbenzoic acid isomer, starts from phthalic anhydride (B1165640). google.com One documented method involves the reaction of phthalic anhydride with malonic acid in the presence of triethylamine. google.com This reaction is typically heated to around 80°C. google.com Subsequent acidification with hydrochloric acid precipitates the product, which can then be isolated. google.com
Another approach involves the Willgerodt reaction of o-acetylbenzoic acid with morpholine (B109124) and sulfur, followed by hydrolysis of the resulting dimorpholide to yield homophthalic acid, a related dicarboxylic acid. orgsyn.org While not a direct synthesis of this compound, this illustrates the transformation of a related starting material.
A notable multi-step synthesis of atovaquone, an antimalarial drug, utilizes 2-acetylbenzoic acid as a key intermediate. google.commedjpps.com This highlights the industrial relevance of having efficient synthetic routes to this compound. The synthesis of 2-acetylbenzoic acid in this context starts from phthalic anhydride. google.com
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of classical synthesis routes is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.
For instance, in a synthesis involving 2-acylbenzoic acids, a screening of solvents revealed that 1,2-dichloroethane (B1671644) (DCE) provided the highest yields. nih.gov Further optimization of the base showed that N,N-diisopropylethylamine (DIPEA) was superior when DCE was used as the solvent. nih.gov The reaction temperature was also found to be a critical factor, with 70°C being optimal for the desired product formation. nih.gov
In the synthesis of 2-acetylbenzoic acid from phthalic anhydride and malonic acid, the reaction is maintained at 80°C for 10 hours to ensure completion. google.com The subsequent workup, involving acidification and filtration, is crucial for isolating the product in a good yield of 68%. google.com
The following table summarizes the optimization of reaction conditions for a reaction involving 2-acetylbenzoic acid as a starting material to form 2-hydroxyquinolin-4-yl diphenyl phosphate. nih.gov
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 70 | 0 |
| 2 | Cs₂CO₃ | Toluene | 70 | 0 |
| 7 | - | CH₃CN | 70 | 32 |
| 8 | - | THF | 70 | 45 |
| 9 | - | Dioxane | 70 | 38 |
| 10 | - | DMF | 70 | 25 |
| 11 | - | DCE | 70 | 55 |
| 12 | DIPEA | DCE | 70 | 68 |
| 13 | Et₃N | DCE | 70 | 62 |
| 14 | DBU | DCE | 70 | 48 |
| 15 | Pyridine | DCE | 70 | 35 |
| 16 | 2,6-Lutidine | DCE | 70 | 41 |
| 17 | DIPEA | DCE | 50 | 45 |
| 18 | DIPEA | DCE | 70 | 68 |
| 19 | DIPEA | DCE | 90 | 58 |
| 20 | DIPEA | DCE | 110 | Complex Mixture |
Data sourced from: nih.gov
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis. This includes the application of green chemistry principles, the use of catalysts, and the adoption of advanced manufacturing technologies like flow chemistry.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing compounds related to this compound, such as acetylsalicylic acid, research has explored replacing hazardous reagents with safer alternatives. For example, sulfuric acid, a corrosive and environmentally harmful catalyst, has been successfully replaced with phosphoric acid in the synthesis of acetylsalicylic acid, with no significant difference in yield. abcr-mefmo.org This principle of using less hazardous chemical syntheses is a core tenet of green chemistry and can be applied to the synthesis of this compound.
Another green chemistry approach involves using environmentally benign solvents like water. mdpi.com While many organic compounds have low solubility in water, reactions can still proceed "in" or "on" water. mdpi.com The development of catalyst systems that are effective in aqueous media is an active area of research.
Catalytic Approaches to this compound Formation
Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. Palladium-catalyzed reactions have been effectively used for the synthesis of o-acetylbenzoic acids. researchgate.netresearchgate.net One such method involves the Heck palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters. researchgate.netresearchgate.net This reaction is followed by hydrolysis to yield the desired o-acetylbenzoic acid. researchgate.net
Copper-catalyzed carboxylation of aryl boronic acids with CO2 represents another modern catalytic approach to synthesizing benzoic acids. rsc.org This method has been applied to the synthesis of 4-acetylbenzoic acid from 4-(acetyl)phenyl boronic acid, achieving a yield of 76%. rsc.org The optimization of this reaction involved screening various copper catalysts and bases. rsc.org
A study on the reductive amination of 2-acetylbenzoic acid has shown the utility of porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) as a heterogeneous catalyst. organic-chemistry.org This demonstrates the application of advanced catalytic materials in reactions involving this compound derivatives.
The table below shows the optimization of a copper-catalyzed carboxylation of an arylboronic acid, a reaction type applicable to the synthesis of acetylbenzoic acids. rsc.org
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Cu(IPr)Cl | KOMe | THF | 75 |
| 2 | CuCl | KOMe | THF | 25 |
| 3 | CuI | KOMe | THF | 30 |
| 4 | Cu₂O | KOMe | THF | 15 |
| 5 | Cu(OAc)₂ | KOMe | THF | 10 |
| 6 | Cu(OTf)₂ | KOMe | THF | 5 |
| 7 | Pd(OAc)₂ | KOMe | THF | 0 |
| 8 | NiCl₂ | KOMe | THF | 0 |
| 9 | FeCl₃ | KOMe | THF | 0 |
| 10 | CoCl₂ | KOMe | THF | 0 |
Data sourced from: rsc.org
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. njbio.comuc.pt This technology is particularly beneficial for reactions that are hazardous or difficult to control in batch mode. njbio.com
While specific examples of the complete synthesis of this compound using flow chemistry are not extensively documented in the provided search results, the principles of multi-step continuous flow synthesis are well-established for other complex molecules. njbio.comgoogle.com A multi-step synthesis can be performed in a series of connected flow reactors, eliminating the need for isolating intermediates at each stage. google.com This "reaction telescoping" approach can significantly improve efficiency and reduce waste. uc.pt
The synthesis of hazardous intermediates, such as diazonium salts, has been successfully and safely demonstrated in flow reactors, where the small reaction volume minimizes risk. d-nb.info Given that some classical syntheses of this compound precursors may involve hazardous reagents or conditions, transitioning to a continuous flow process could offer significant safety and efficiency benefits.
Derivatization and Functionalization of this compound
The presence of both a carboxylic acid and a ketone functional group in 2-acetylbenzoic acid allows for a wide range of chemical transformations. These reactions enable the synthesis of diverse derivatives, including esters, anhydrides, and various heterocyclic systems, by targeting one or both of these reactive sites.
Synthesis of Esters and Anhydrides of this compound
The carboxylic acid moiety of 2-acetylbenzoic acid is readily converted into esters and anhydrides through established chemical methods.
Esters:
Esterification of 2-acetylbenzoic acid can be achieved through several routes. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). For instance, the reaction with ethanol (B145695) (CH₃CH₂OH) under reflux conditions yields ethyl 2-acetylbenzoate. rsc.org Another approach involves the use of diazomethane (B1218177) or its derivatives. For example, methyl esters can be prepared by treating 2-acetylbenzoic acid with trimethylsilyldiazomethane (B103560) in a mixed solvent system like toluene/methanol (B129727) (MeOH). chemicalbook.com
A patented method describes the esterification of 2-methyl-4-acetylbenzoic acid by adding methanol, typically with an acid catalyst like hydrochloric acid, sulfuric acid, or hydrobromic acid, at temperatures ranging from 20-80 °C. google.com
Anhydrides:
While specific examples for the direct synthesis of a symmetrical anhydride from two molecules of 2-acetylbenzoic acid are not prevalent in the reviewed literature, general methods for anhydride formation are applicable. These include the dehydration of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating with acetyl chloride. fiveable.me The formation of mixed anhydrides is also a common strategy in organic synthesis. For example, a mixed anhydride can be formed by reacting 2-acetylbenzoic acid with another carboxylic acid. fiveable.me
Introduction of Diverse Functionalities on this compound Scaffolds
The dual functionality of 2-acetylbenzoic acid makes it an excellent starting material for the synthesis of various heterocyclic compounds and other functionalized molecules.
The reaction of 2-acetylbenzoic acid with different primary amines is a key step in synthesizing a class of nitrogen-containing heterocyclic compounds known as 3-methyleneisoindolin-1-ones. research-nexus.net These reactions can be facilitated by reagents like methylmagnesium bromide and p-toluenesulfonic acid (PTSA) or through microwave-assisted methods. research-nexus.net This approach allows for the construction of a diverse library of isoindolinone derivatives. research-nexus.net
Furthermore, 2-acetylbenzoic acid and its derivatives are crucial for creating more complex heterocyclic systems. For example, it can be used in three-component reactions with amines and phosphine (B1218219) oxides to produce 3,3-disubstituted isoindolinones. ccspublishing.org.cnnih.gov These reactions are often catalyzed by substances like H₄SiW₁₂O₄₀ or a meso Ce(III)-containing antimonotungstate. ccspublishing.org.cnnih.gov
Condensation of 2-acetylbenzoic acid with aminothiols provides a highly diastereoselective route to 2,3-dihydro-9bH-thiazolo[2,3-a]isoindolin-5-one products. arkat-usa.org This reaction is typically carried out under Dean-Stark conditions in a solvent like xylene. arkat-usa.org
The acetyl group can also be functionalized. For example, 2-acetylbenzoic acid can be treated with a halogenating agent to prepare 1H-2-benzopyran-1,4(3H)-dione, an important intermediate for other syntheses. google.comgoogle.com Additionally, the ketone group can be reduced to an alcohol. benchchem.com
The following table summarizes some of the derivatization reactions of 2-acetylbenzoic acid.
Derivatization Reactions of 2-Acetylbenzoic Acid
| Reactant(s) | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Primary Amines | Methylmagnesium bromide, p-toluenesulfonic acid (PTSA) | 3-Methyleneisoindolin-1-ones | research-nexus.net |
| Amines, Phosphine Oxides | H₄SiW₁₂O₄₀ | 3,3-Disubstituted Isoindolinones | ccspublishing.org.cn |
| Aminothiols | Heat (Dean-Stark in xylene) | 2,3-Dihydro-9bH-thiazolo[2,3-a]isoindolin-5-ones | arkat-usa.org |
| Isatoic Anhydrides | Na₂CO₃ or p-toluenesulfonic acid | Isobenzofuranones or Isoindolobenzoxazinones | mdpi.comnih.govresearchgate.net |
| Amines | Cobalt catalyst and H₂ | Pyrrolidinones | researchgate.net |
Purification and Isolation Techniques for this compound
After synthesis, this compound is typically obtained as a crude product that requires purification to remove unreacted starting materials, catalysts, and by-products. The primary methods for purification are recrystallization and column chromatography.
Recrystallization:
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and depends on the solubility of this compound and its impurities at different temperatures. A common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the pure compound to crystallize while impurities remain in the solution.
For 2-acetylbenzoic acid, several solvent systems have been reported to be effective. A mixture of ethyl acetate (B1210297) and n-hexane is one such system, where the crude product is dissolved in hot ethyl acetate, and n-hexane is then added to induce precipitation of the pure acid. epo.org Toluene is another solvent that has been successfully used for the recrystallization of 2-methyl-4-acetylbenzoic acid. google.com Water can also be a suitable solvent for some benzoic acid derivatives, particularly for those with sufficient polarity. rochester.edu Solvents such as dichloromethane (B109758) and ethyl acetate are also noted for their ability to dissolve 2-acetylbenzoic acid. fishersci.se
The table below lists common solvents used for the recrystallization of this compound and its derivatives.
Recrystallization Solvents for this compound and Derivatives
| Compound | Solvent(s) | Reference |
|---|---|---|
| 2-Acetylbenzoic acid | Ethyl acetate / n-Hexane | epo.org |
| 2-Methyl-4-acetylbenzoic acid | Toluene | google.com |
| General Benzoic Acids | Water | rochester.edu |
Chromatographic Methods:
Column chromatography is another effective method for the purification of this compound, especially for separating it from impurities with similar solubility characteristics. In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org An appropriate solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation. The selection of the eluent is crucial for achieving good separation.
For instance, the purification of 2-acetylbenzoic acid derivatives has been accomplished using column chromatography on silica gel. rsc.org In some cases, after extraction with a solvent like ethyl acetate, the resulting residue is purified using a silica gel column. google.com
The monitoring of the purification process, whether by recrystallization or chromatography, is often done using Thin Layer Chromatography (TLC), which provides a quick assessment of the purity of the collected fractions. rsc.org
Chemical Reactivity and Mechanistic Studies of Acetylphthalic Acid
Reaction Kinetics and Thermodynamics of Acetylphthalic Acid Transformations
The reactivity of this compound and its derivatives has been quantitatively assessed through kinetic and thermodynamic studies, with a particular focus on hydrolysis reactions and its inherent tautomerism.
A key characteristic of 2-acetylbenzoic acid is its existence as an equilibrium mixture of the open-chain form and a cyclic tautomer, 3-hydroxy-3-methylphthalide. tcichemicals.comrasayanjournal.co.in This ring-chain tautomerism has been a subject of mechanistic studies. tcichemicals.com The equilibrium constant (Ke = aring/achain) for this transformation is influenced by the solvent and substituents. tcichemicals.com Studies on the ground and excited state hydrogen atom transfer reactions have provided further insight into the cyclization process of 2-acetylbenzoic acid. rasayanjournal.co.in
Kinetic studies have often focused on the hydrolysis of its derivatives, particularly its esters. The alkaline hydrolysis of methyl pseudo-2-acylbenzoates, which are structurally related, is first-order with respect to both the ester and the hydroxide (B78521) anion. specialchem.com The rate coefficients and activation parameters for the alkaline hydrolysis of methyl 2-trihaloacetylbenzoates in a 30% (v/v) dioxane-water mixture have been determined, demonstrating rapid hydrolysis of the ester group via neighboring group participation from the acyl-carbonyl group. tcichemicals.com This is followed by a slower hydrolysis of the resulting 2-trihaloacetylbenzoate anions. tcichemicals.com
| Derivative | Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) |
| Methyl 2-trichloroacetylbenzoate | 25.0 | 2.12 |
| Methyl 2-trichloroacetylbenzoate | 30.0 | 3.12 |
| Methyl 2-trichloroacetylbenzoate | 35.0 | 4.38 |
| Methyl 2-tribromoacetylbenzoate | 25.0 | 1.83 |
| Methyl 2-tribromoacetylbenzoate | 30.0 | 2.65 |
| Methyl 2-tribromoacetylbenzoate | 35.0 | 3.75 |
| Rate coefficients for the alkaline hydrolysis of methyl 2-trihaloacetylbenzoates in 30% (v/v) dioxane-water. Data sourced from tcichemicals.com. |
| Derivative | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| Methyl 2-trichloroacetylbenzoate | 53.6 | -80 |
| Methyl 2-tribromoacetylbenzoate | 54.4 | -80 |
| Activation parameters for the alkaline hydrolysis of methyl 2-trihaloacetylbenzoates in 30% (v/v) dioxane-water. Data sourced from tcichemicals.com. |
These data indicate that the hydrolysis mechanism is significantly influenced by the intramolecular arrangement of the functional groups, a recurring theme in the chemistry of this compound.
Acylation and Esterification Reactions Involving this compound
This compound, possessing a carboxylic acid group, readily undergoes esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method to produce its corresponding esters. ontosight.airesearchgate.net This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, which can also serve as the solvent. ontosight.ai
A specific example is the formation of the methyl ester of 2-acetylbenzoic acid (o-acetylbenzoic methyl ester) by reacting it with methyl iodide. researchgate.net The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. researchgate.net The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net
Conversely, acylation generally refers to the addition of an acyl group (R-C=O) to a substrate. fujifilm.com While this compound itself is a carboxylic acid, it can be converted into more reactive derivatives like acid anhydrides or acyl halides, which are potent acylating agents. fujifilm.com These derivatives can then react with alcohols or amines to form esters and amides, respectively, via nucleophilic acyl substitution. fujifilm.com
Hydrolysis and Degradation Pathways of this compound
The degradation of this compound can occur through several pathways, including hydrolysis of its derivatives and decomposition under more strenuous conditions. The hydrolysis of esters derived from this compound is a fundamental reaction. Under acidic conditions, ester hydrolysis is the reverse of Fischer esterification, requiring an excess of water and an acid catalyst to proceed. researchgate.netlibretexts.org
Basic hydrolysis, also known as saponification, is an irreversible reaction where a base, such as sodium hydroxide, is used to hydrolyze the ester, yielding an alcohol and a carboxylate salt. libretexts.org The hydrolysis of methyl 2-trihaloacetylbenzoates under alkaline conditions proceeds by cleavage to form a trihaloform and the phthalic acid anion. tcichemicals.com
This compound itself can be a product of the degradation of larger molecules. For instance, it has been identified as a product in the thermal degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) and the photo-transformation of 1-methylnaphthalene. allen.inlibretexts.org Under catalytic pyrolysis conditions, acetylbenzoic acid, along with benzoic acid, can undergo decarboxylation to produce aromatic hydrocarbons. cmu.edu This suggests that under high heat, a potential degradation pathway for this compound is the loss of its carboxyl group as carbon dioxide.
Cyclization and Rearrangement Reactions of this compound Derivatives
The structure of 2-acetylbenzoic acid makes it a prime candidate for intramolecular cyclization reactions. As mentioned, it exists in a dynamic equilibrium with its cyclic tautomer, 3-hydroxy-3-methylphthalide. tcichemicals.comrasayanjournal.co.in This cyclization is a direct consequence of the ortho positioning of the acetyl and carboxylic acid groups.
Furthermore, derivatives of this compound can undergo various rearrangement reactions. The Beckmann rearrangement, for example, transforms oximes into amides, a reaction that could be applied to derivatives of the ketone group in this compound. tandfonline.com Other named rearrangements like the Curtius or Hofmann rearrangements involve the transformation of carboxylic acid derivatives into amines or isocyanates. nih.gov
In synthetic applications, electroreductive coupling of o-acylbenzoates (including derivatives of this compound) with α,β-unsaturated carbonyl compounds can lead to subsequent rearrangement or cyclization. wikipedia.org Depending on the substrate and reaction conditions, this can yield products like 2-cyanonaphthalen-1-ols through rearrangement or 3-substituted phthalides via cyclization. wikipedia.org
Role of this compound as a Reagent in Organic Synthesis
Owing to its bifunctional nature and its tendency to cyclize, 2-acetylbenzoic acid is a versatile and valuable starting material in organic synthesis. researchgate.netrsc.org It serves as a precursor for a wide range of more complex molecules, particularly heterocyclic structures.
The synthesis of heterocyclic compounds is a major application of 2-acylbenzoic acids. rsc.org A variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds, can be constructed using this compound as a key building block. rsc.org These include:
Phthalides
Isochromanones
Isoindolines
Phthalazinones
Quinolones
For example, 2-acetylbenzoic acid can react with 2-aminobenzoic acid in a cyclization cascade to produce isoindolobenzoxazinone derivatives. Furthermore, it can be used in reductive amination reactions, for instance with a Pt/P-TiO2 catalyst, to access cyclic amines. Its condensation with compounds like naphthalenes has also been reported as a route to form more complex polycyclic systems.
Polymerization initiators are substances that start a chain-growth polymerization by generating reactive species like radicals or ions. tcichemicals.com Common initiators include compounds like benzoyl peroxide or azoisobutyronitrile (AIBN), which decompose under heat or light to form radicals. tcichemicals.com
A review of the available literature indicates that while various derivatives of phthalic acid and its anhydride (B1165640) are used in polymerization, there is limited direct evidence of this compound itself being employed as a primary polymerization initiator. For instance, new atom transfer radical polymerization (ATRP) initiators bearing a protected phthalate (B1215562) group have been synthesized to create functional polymers. In some cases, heteroaromatic diketo carboxylic acids have been used in ternary initiating systems to catalyze the decomposition of a primary initiator like benzoyl peroxide, thereby controlling the polymerization process. allen.in While 4-acetylbenzoic acid, an isomer of this compound, has been used in the synthesis of ATRP initiators, this does not directly imply the same role for the 2-acetyl isomer. Therefore, the application of this compound as a direct polymerization initiator is not a well-documented area of its chemical utility based on the reviewed sources.
Mechanistic Investigations using Isotopic Labeling and Computational Methods
The elucidation of reaction mechanisms for bifunctional molecules like this compound often requires a combination of experimental and theoretical approaches. Isotopic labeling and computational chemistry have emerged as powerful tools to probe the intricate pathways of its reactions, particularly in processes involving the carboxylic acid, acetyl, and transient anhydride functionalities.
Isotopic Labeling Studies
Isotopic labeling, primarily using heavy oxygen (¹⁸O), has been instrumental in clarifying the mechanisms of hydrolysis and other acyl transfer reactions relevant to this compound. By introducing ¹⁸O-labeled water (H₂¹⁸O) into the reaction medium, the origin of oxygen atoms in the products can be traced, providing definitive evidence for the site of bond cleavage.
For instance, in the base-catalyzed hydrolysis of esters, including the acetyl group of this compound, ¹⁸O labeling studies have substantiated the BAc2 (base-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. When the hydrolysis of an ester is performed in H₂¹⁸O, the ¹⁸O isotope is incorporated into the resulting carboxylic acid and not the alcohol. cdnsciencepub.com This observation confirms that the hydroxide ion attacks the carbonyl carbon of the acetyl group, leading to a tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond. A similar mechanistic principle applies to the hydrolysis of the anhydride intermediate that can be formed from this compound.
In a study on the base-catalyzed hydrolysis of the hydrogen phthalate ester of 4-bromo-4'-nitrobenzhydrol, ¹⁸O labeling was used to distinguish between acyl-oxygen (BAc2) and alkyl-oxygen (BAl2) cleavage. The researchers found that the ¹⁸O from the enriched sodium hydroxide solution was incorporated exclusively into the phthalic acid product, confirming the BAc2 mechanism where the nucleophile attacks the carbonyl group. cdnsciencepub.com This type of experiment provides a clear analogy for how the hydrolysis mechanism of the ester-like linkages in this compound derivatives could be unequivocally determined.
Furthermore, studies on the hydrolysis of phthalamic acid derivatives, which proceed through a phthalic anhydride intermediate, highlight the power of intramolecular catalysis. psu.edu The neighboring carboxylic acid group can act as an internal catalyst, a process that can be meticulously studied using kinetic isotope effects and labeling. While direct isotopic labeling studies on this compound itself are not extensively documented in publicly available literature, the principles established for related phthalic acid derivatives and anhydrides provide a robust framework for predicting its behavior. researchgate.netnih.gov
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), offers a molecular-level view of reaction mechanisms, complementing experimental data by characterizing transition states, intermediates, and reaction energy profiles that are often difficult to observe directly.
DFT studies on related benzoic acid derivatives have provided insights into various reactions. For example, the mechanism of decarboxylation for benzoic acid has been investigated, revealing different potential pathways including radical and metal-catalyzed routes, with calculated activation energies for each step. researchgate.net Such computational models could be applied to understand the stability and potential decarboxylation of this compound under specific conditions.
Similarly, computational studies on the hydrolysis of phthalic anhydride, a key intermediate in many reactions of phthalic acid derivatives, have been performed. These studies can elucidate the role of water molecules and catalysts in the ring-opening reaction. DFT calculations have been used to model the reaction pathways for the formation of benzoic acid from phthalic acid, suggesting that a stepwise decarboxylation mechanism is plausible. researchgate.net This is relevant to this compound, as the acetyl group can influence the electronic properties of the aromatic ring and the reactivity of the carboxylic acid groups.
DFT has also been employed to study the intramolecular catalysis in the hydrolysis of phenyl hydrogen maleates, which, like this compound, feature a neighboring carboxylic acid group. These theoretical studies, which often complement kinetic experiments, help to determine whether the reaction proceeds through a stable tetrahedral intermediate or a concerted mechanism. researchgate.net For phenyl hydrogen maleates, DFT calculations suggested an enforced concerted mechanism. researchgate.net
The table below summarizes representative data from computational studies on analogous compounds, illustrating the type of information that can be obtained and applied to understand the reactivity of this compound.
| Reaction Studied | Compound/System | Computational Method | Key Finding (Calculated Parameter) | Reference |
| Decarboxylation | Benzoic Acid | DFT (B3LYP/LANL2DZ) | Activation energy for radical path: 16.93 kcal/mol | researchgate.net |
| Decarboxylation | Silver Benzoate | DFT (B3LYP/LANL2DZ) | Activation energy for Ag-catalyzed path: 43.31 kcal/mol | researchgate.net |
| Hydroxyl Radical Reaction | Benzoic Acid + •OH (gas phase) | DFT (M06-2X/6-311+G(d,p)) | Rate constant: 1.28 × 10⁻¹⁰ cm³ per molecule per s | thegoodscentscompany.com |
| Hydroxyl Radical Reaction | Benzoate + •OH (aqueous) | DFT (M06-2X/6-311+G(d,p)) | Rate constant: 4.66 × 10⁹ M⁻¹ s⁻¹ | thegoodscentscompany.com |
| Proton Exchange | Nitrobenzoic Acid + DTBPO radical | DFT (UB3LYP/6-31G+(d, p)) | Activation barrier: 29-30 kJ/mol | psu.edu |
These computational approaches allow for the systematic investigation of how substituents, like the acetyl group, affect reaction barriers and mechanisms. For this compound, DFT could be used to model the intramolecular cyclization to form an anhydride, the subsequent hydrolysis of this anhydride, and the hydrolysis of the acetyl group, providing a detailed energy landscape for these competing and sequential reactions.
Advanced Analytical Characterization of Acetylphthalic Acid and Its Derivatives
Spectroscopic Analysis of Acetylphthalic Acid
Spectroscopic techniques are indispensable for the detailed structural investigation of this compound. These methods probe the interactions of molecules with electromagnetic radiation, yielding data on connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-acetylbenzoic acid displays characteristic signals that correspond to the different types of protons in the molecule. medchemexpress.comchemfaces.com The protons of the aromatic ring typically appear as a complex multiplet in the range of 7.52–7.86 ppm. A sharp singlet corresponding to the three protons of the acetyl methyl group is observed at approximately 1.97 ppm. The acidic proton of the carboxylic acid group often presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration; for instance, it has been reported at 5.02 ppm, a value influenced by its tautomeric nature. researchgate.netichemical.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group resonates at a downfield chemical shift, typically in the range of 168.7–171.6 ppm. researchgate.net The carbons of the aromatic ring produce signals in the aromatic region of the spectrum, while the carbon of the acetyl group's methyl substituent appears at a much higher field. researchgate.netnih.gov The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR experiments like COSY, HMQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of this compound. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Acetylbenzoic Acid
| Functional Group | Chemical Shift (ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| -CH₃ (Acetyl) | 1.97 | Singlet | 3 |
| -COOH | 4.13 | Broad Singlet | 1 |
| Aromatic-H | 7.52 - 7.86 | Multiplet | 4 |
Data sourced from iChemical. ichemical.com
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of 2-acetylbenzoic acid exhibits several key absorption bands. nist.govthermofisher.com A broad band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. researchgate.net Sharp and strong absorption bands corresponding to the C=O stretching vibrations are found in the range of 1750–1600 cm⁻¹. researchgate.net Specifically, the C=O of the carboxylic acid may appear around 1732 cm⁻¹, while the ketone's C=O stretch is also prominent in this region. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds. chemicalbook.com The aromatic ring vibrations and the C-C skeletal vibrations are often well-defined in the Raman spectrum. researchgate.net The symmetric stretching of the C-C bond in the aromatic ring and other skeletal vibrations can be observed, complementing the data obtained from IR spectroscopy. chemicalbook.com
Table 2: Key IR Absorption Bands for 2-Acetylbenzoic Acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretching | ~1732 |
| Ketone C=O | Stretching | 1750 - 1600 |
Data compiled from multiple sources. researchgate.netnih.govnist.gov
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized fragments. medchemexpress.comnist.gov The molecular formula of 2-acetylbenzoic acid is C₉H₈O₃, corresponding to a molecular weight of 164.16 g/mol . medchemexpress.comtcichemicals.com
In a typical electron ionization (EI) mass spectrum of 2-acetylbenzoic acid, the molecular ion peak (M⁺) may be observed at m/z 164. nist.gov However, it can be weak due to fragmentation. miamioh.edu A common fragmentation pathway for aromatic ketones is the loss of the alkyl radical, leading to a prominent peak. miamioh.edu For acetophenone (B1666503), a related structure, the loss of a methyl group (M-15) results in a strong peak at m/z 105. miamioh.edu A characteristic fragmentation of benzoic acid involves the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). docbrown.info The fragmentation of 2-acetylbenzoic acid is expected to show features of both aromatic ketones and carboxylic acids. aip.org A significant peak in the GC-MS data for 2-acetylbenzoic acid is reported at m/z 149, which could correspond to the loss of a methyl group. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of phthalic acid shows absorption maxima at 200 nm, 226 nm, and 276 nm. sielc.comsielc.com The isomeric 4-acetylbenzoic acid has a UV/Vis spectrum available, which can provide a basis for comparison. nist.govnist.gov The electronic transitions are typically of the π → π* type, associated with the aromatic ring and the carbonyl groups. The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. sielc.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from related substances and isomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like this compound. walshmedicalmedia.com Several suppliers of 2-acetylbenzoic acid specify a purity of 96.0% to over 99% as determined by HPLC. tcichemicals.comtcichemicals.comavantorsciences.comsigmaaldrich.cn
The separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, for instance around 254 nm. researchgate.net HPLC methods can be optimized to separate this compound from its isomers and potential impurities, such as other benzoic acid derivatives. helixchrom.comhplc.eu The retention time and peak area are used to identify and quantify the compound, respectively, providing a reliable measure of its purity. researchgate.net
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile compounds within a mixture. drawellanalytical.com However, compounds like this compound, which contain polar carboxyl groups, exhibit low volatility and can interact unfavorably with GC columns, leading to poor peak shape and inaccurate results. researchgate.net To overcome these limitations, derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.net
For carboxylic acids such as this compound, the most common derivatization strategy is esterification, a type of alkylation. researchgate.net This reaction converts the polar carboxyl group (-COOH) into a less polar and more volatile ester group. Reagents like dimethyl carbonate can be used for this purpose, providing a method that avoids more hazardous chemicals. nih.gov The resulting volatile derivative can then be readily analyzed.
The GC analysis of these derivatives typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert mobile phase (like helium or nitrogen) through a capillary column. drawellanalytical.com The choice of column is critical; for polar derivatives, a polar stationary phase such as a DB-FFAP column is often used to achieve effective separation. nih.gov As the separated components exit the column, they are detected by a device such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative data and structural information. nih.govmdpi.com Temperature programming, where the column temperature is increased in a controlled manner, is essential for resolving compounds with different boiling points. nih.govifremer.fr
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Carboxylic Acids
| Parameter | Value/Condition | Purpose | Citation |
| Derivatization | Esterification | Increases volatility of the analyte. | researchgate.net |
| Injection Mode | Split Injection | Prevents column overload with concentrated samples. | nih.gov |
| Column Type | Polar DB-FFAP | Separates components based on polarity. | nih.gov |
| Oven Program | Initial hold, then ramp (e.g., 105°C for 5 min, ramp 10°C/min to 150°C) | Ensures separation of compounds with varying boiling points. | nih.gov |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies the separated compounds. | nih.govmdpi.com |
| Purge Gas | Inert Gas (e.g., Nitrogen) | Carries sample through the column and prevents oxidation. | drawellanalytical.com |
X-ray Crystallography in Determining Solid-State Structure of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact positions of atoms, their chemical bonds, and their spatial relationships. nih.gov
The first and often most challenging step in this process is growing a high-quality single crystal of the material, which must be pure and sufficiently large (typically >0.1 mm). wikipedia.org This crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org The resulting diffraction pattern, composed of a unique set of spots, is meticulously recorded as the crystal is rotated. wikipedia.org
Analysis of the diffraction pattern provides fundamental information about the crystal's internal structure. The pattern of the spots reveals the crystal system and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. nih.gov The intensities of these spots are used to determine the structure factors, which are essential for calculating the electron density map and ultimately building a detailed atomic model of the molecule. nih.gov For a molecule like this compound, this would elucidate the planarity of the benzene (B151609) ring, the conformation of the acetyl and carboxylic acid groups, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Table 2: Key Information Obtained from X-ray Crystallography of a Molecular Crystal
| Parameter | Description | Significance | Citation |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating crystal lattice unit. | Defines the basic shape and size of the crystal's building block. | nih.gov |
| Crystal System | The symmetry group of the crystal (e.g., monoclinic, orthorhombic). | Describes the overall symmetry of the crystal packing. | nih.gov |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the determination of the complete molecular structure. | wikipedia.org |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Provides fundamental data on molecular geometry and bonding. | wikipedia.org |
| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and van der Waals forces between molecules. | Explains the stability and physical properties of the solid state. | mdpi.com |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of materials like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu A TGA experiment provides critical information about the decomposition and thermal stability of a substance. ncsu.edu When analyzing a compound such as this compound, the sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots mass loss versus temperature. A sharp drop in mass indicates a decomposition event. For a related compound, acetylsalicylic acid, decomposition occurs in distinct steps, with the first step attributed to the loss of acetic acid and the second to the loss of phenol. netzsch.com A similar multi-step degradation could be expected for this compound. The onset temperature of decomposition is a key indicator of the material's thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect thermal events such as melting, crystallization, and glass transitions, which involve a change in enthalpy or heat capacity. torontech.com A DSC thermogram plots heat flow against temperature. An endothermic peak typically signifies melting, while an exothermic peak can indicate crystallization or curing reactions. torontech.com For instance, the DSC trace of acetylsalicylic acid shows a sharp endothermic peak at its melting point of 142°C. netzsch.com For this compound, DSC would be used to determine its melting point and identify any polymorphic transitions or changes in heat capacity.
Table 3: Typical TGA Data for Thermal Decomposition Analysis
| Parameter | Description | Typical Finding for an Organic Acid | Citation |
| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | Indicates the start of thermal degradation. | benchchem.com |
| Decomposition Steps | The number of distinct mass loss events observed. | Suggests a multi-stage decomposition mechanism. | netzsch.com |
| Temperature of Max. Mass Loss (T_peak) | The temperature at which the rate of mass loss is highest for each step. | Corresponds to the peak of the derivative TGA (DTG) curve. | netzsch.com |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | Indicates the amount of non-volatile residue (char yield). | nih.gov |
Table 4: Typical DSC Data for Thermal Event Analysis
| Parameter | Description | Typical Finding for an Organic Acid | Citation |
| Melting Point (T_m) | The temperature at which the crystalline solid transitions to a liquid. | Appears as a sharp endothermic peak. | netzsch.comtorontech.com |
| Enthalpy of Fusion (ΔH_f) | The amount of heat absorbed during melting. | Calculated from the area of the melting peak. | univr.it |
| Glass Transition Temp. (T_g) | The temperature at which an amorphous solid transitions from a rigid to a rubbery state. | Appears as a step-like change in the baseline of the DSC curve. | wikipedia.orgresearchgate.net |
| Crystallization Temp. (T_c) | The temperature at which an amorphous material crystallizes upon heating. | Appears as an exothermic peak. | torontech.comresearchgate.net |
Applications of Acetylphthalic Acid in Material Science and Industrial Processes Excluding Biomedical
Acetylphthalic Acid as a Monomer or Co-monomer in Polymer Synthesis
The presence of two carboxylic acid groups allows this compound to undergo polycondensation reactions, similar to other dicarboxylic acids like terephthalic acid and phthalic anhydride (B1165640), which are fundamental in the production of polyesters. marchem.com.cnnih.govresearchpublish.com
While direct polymerization of this compound is not widely documented in readily available literature, its isomer, o-acetylbenzoic acid, serves as a precursor for the synthesis of novel monomers. A notable example is the conversion of o-acetylbenzoic acid into methylidene phthalide (B148349). This monomer can then be polymerized to create heat-resistant polymers. researchgate.net The polymerization of high-purity methylidene phthalide results in the formation of colorless and optically transparent glasses with significant thermal stability. researchgate.net
Another related compound, 4-acetylbenzoic acid, has been utilized as a monomer in the synthesis of chalcone-based polyesters through a base-catalyzed Claisen-Schmidt condensation followed by oxidation. ijierm.co.in This indicates the potential for acetyl-functionalized benzoic acid derivatives to be incorporated into polymer backbones.
The incorporation of this compound or its derivatives into a polymer chain is anticipated to influence the final properties of the material. The acetyl group can enhance thermal stability and mechanical strength. chemiis.com For instance, copolymers of methylidene phthalide (derived from o-acetylbenzoic acid) with monomers like styrene, methyl methacrylate, and acrylonitrile (B1666552) exhibit high glass-transition temperatures, ranging from 220–260°C, when the methylidene phthalide content is 40 mol% or higher. researchgate.net This suggests that the structural rigidity imparted by the phthalide ring, originating from an acetyl-substituted benzoic acid, contributes significantly to the thermal resistance of the resulting copolymers.
The introduction of the acetyl group can also affect other polymer characteristics, as detailed in the table below.
| Property | Potential Impact of this compound Incorporation | Supporting Rationale |
| Thermal Stability | Increased | The rigid aromatic structure and the presence of the acetyl group can enhance the heat resistance of the polymer. researchgate.netchemiis.com |
| Mechanical Strength | Increased | The incorporation of bulky and rigid monomers often leads to polymers with higher strength and stiffness. chemiis.com |
| Solubility | Modified | The polarity introduced by the acetyl and carboxylic acid groups can alter the solubility of the polymer in various organic solvents. |
| Adhesion | Potentially Improved | The functional groups present in this compound can promote better adhesion to substrates in certain applications. |
Role of this compound in Coating and Resin Formulations
Alkyd resins are a major class of binders used in paints and coatings, traditionally synthesized from dicarboxylic acids or their anhydrides, polyols, and fatty acids. researchgate.nettubitak.gov.tr Phthalic anhydride is a key raw material in the production of these resins due to its cost-effectiveness and high reactivity. researchpublish.comgoogle.com Given the structural similarity, this compound could theoretically be used as a partial or full replacement for phthalic anhydride in alkyd resin synthesis. This substitution could modify the properties of the resulting coating, such as hardness, flexibility, and chemical resistance. However, specific research detailing the use of this compound in commercial coating and resin formulations is not widely available.
The synthesis of alkyd resins typically involves a polycondensation reaction. For example, a common formulation involves the reaction of phthalic anhydride, glycerol, and linoleic acid. researchgate.net The process is often carried out at elevated temperatures, and the properties of the final resin can be tailored by adjusting the ratio of the reactants. mdpi.come3s-conferences.org The introduction of an acetyl group via this compound could offer a route to novel alkyd resins with tailored properties.
Utilization of this compound in the Production of Plasticizers
Plasticizers are additives that increase the flexibility and durability of plastic materials, with phthalate (B1215562) esters being one of the most common types. jinlichemical.comwikipedia.org These are typically synthesized by the esterification of phthalic anhydride with various alcohols. polynt.com The resulting phthalates are widely used in flexible PVC products. jinlichemical.com
Given that this compound is a derivative of phthalic acid, it can be considered a potential starting material for the synthesis of novel plasticizers. The esterification of this compound with alcohols would produce acetylated phthalate esters. The presence of the acetyl group could influence the plasticizer's compatibility with the polymer matrix, its volatility, and its efficiency. A patent for ether-ester plasticizers lists 4-acetylbenzoic acid as a possible aryl carboxylic acid for their preparation, suggesting that acetyl-functionalized aromatic acids are of interest in this field. google.com
The general process for producing phthalate plasticizers involves the reaction of phthalic anhydride with an alcohol, which can be catalyzed by an acid. polynt.com A similar process could be envisioned for this compound.
This compound as an Intermediate for Dyes and Pigments
This compound can serve as an intermediate in the synthesis of dyes and pigments. Chemical intermediates are compounds that are precursors in the production of other chemicals. fiveable.me The structural features of this compound make it a candidate for creating various colorants. For instance, its isomer, 2-acetylbenzoic acid, is used as a component in hair dyes. fishersci.sechemicalbook.com
Phthalic anhydride, a closely related compound, is a precursor in the synthesis of phthalein and xanthene dyes, such as phenolphthalein. scsco.org.in It is also used to produce phthalocyanine (B1677752) dyes and pigments. chemiis.com Azo dyes, which constitute a large class of synthetic colorants, are formed through the reaction of a diazonium salt with a coupling component. wikipedia.org While direct use of this compound as a primary dye intermediate is not extensively documented, its chemical structure suggests potential for its derivatives to be used in the synthesis of various dye classes.
Applications in Advanced Chemical Manufacturing and Specialty Chemicals
In the realm of advanced chemical manufacturing, this compound and its isomers serve as valuable building blocks for the synthesis of more complex molecules and specialty chemicals. forecastchemicals.com Specialty chemicals are produced for specific end-uses and are often characterized by their unique performance-enhancing properties.
4-Acetylbenzoic acid is noted for its use as a raw material in the production of pharmaceutical intermediates and specialty chemicals. forecastchemicals.com Similarly, 2-acetylbenzoic acid is used as an intermediate in the agrochemical and food industries. fishersci.se The reactivity of the carboxylic acid and ketone functionalities allows for a variety of chemical transformations, making these compounds versatile starting points for multi-step syntheses. google.com These syntheses are often aimed at creating compounds with specific, high-value properties that are not found in nature. nih.gov
Computational and Theoretical Studies on Acetylphthalic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its orbitals and energy levels.
Density Functional Theory (DFT) Studies on Acetylphthalic Acid
Density Functional Theory (DFT) is a widely used computational method that maps the complex many-electron problem onto a simpler one based on the electron density. aps.orgmdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound and its isomers.
Studies on related compounds like 3-acetylbenzoic acid (3ABA) have utilized DFT to explore their geometric and electronic properties. researchgate.netscispace.com For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been employed to optimize the molecular structure and calculate key quantum chemical parameters. researchgate.net The insights from these calculations can be extrapolated to understand this compound.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scispace.com For 3-acetylbenzoic acid, the HOMO-LUMO energy gap has been calculated to be around 3.9 eV in various solvents, suggesting a certain level of chemical stability. scispace.com
Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule through analyses like Molecular Electrostatic Potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for 3-Acetylbenzoic Acid in Different Solvents scispace.com
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Chloroform | - | - | 3.9306 |
| Water | - | - | 3.9059 |
| DMSO | - | - | 3.9054 |
| Ethanol (B145695) | - | - | 3.9086 |
Note: Specific HOMO and LUMO energy values were not provided in the source, only the energy gap.
Ab Initio Calculations for Molecular Properties
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. umk.pl These methods, such as Hartree-Fock (HF) and Configuration Interaction (CI), can provide highly accurate results, though often at a greater computational expense than DFT. acs.org
For molecules like salicylic (B10762653) acid, which shares structural motifs with this compound, ab initio calculations have been used to study phenomena such as intramolecular proton transfer. acs.org These studies, often employing basis sets like 6-31G**, can accurately model the energetics of different molecular conformations and transition states. acs.org While specific ab initio studies on this compound are scarce, the principles and methodologies applied to similar aromatic carboxylic acids are directly relevant. These calculations can be used to determine fundamental properties like total electronic energies and zero-point vibrational energies. umk.pl
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. cresset-group.comnih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can map the energy landscape and identify stable and metastable conformations. cresset-group.commdpi.com
For a molecule like this compound, with its rotatable acetyl and carboxyl groups, MD simulations would be invaluable for understanding its conformational preferences. Studies on similar molecules, such as N-acetylneuraminic acid, have shown that MD simulations can reveal how intramolecular hydrogen bonding and interactions with solvent molecules stabilize certain conformations. nih.gov A 10ns MD simulation of α-Neu5Ac, for example, identified two stable conformers stabilized by water-mediated hydrogen bonds. nih.gov
The analysis of MD trajectories can provide data on various structural parameters, including:
Root Mean Square Deviation (RMSD) to assess structural stability. mdpi.com
Radius of gyration (Rg) to understand the compactness of the molecule. mdpi.com
Solvent Accessible Surface Area (SASA) to quantify the molecule's exposure to the solvent. mdpi.com
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational methods are instrumental in predicting and interpreting spectroscopic data, as well as in elucidating potential chemical reaction mechanisms.
Theoretical calculations can predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Visible spectra). researchgate.net For 3-acetylbenzoic acid, DFT calculations have been used to simulate its FT-IR and Raman spectra, with the results showing good agreement with experimental data. researchgate.netscispace.com The potential energy distribution (PED) analysis can then be used to assign specific vibrational modes to the observed spectral bands. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for 3-Acetylbenzoic Acid researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C-H stretching | - |
| C=O stretching | - |
| O-H stretching | - |
Note: The source mentions the performance of these calculations but does not provide a detailed table of specific frequency values in the abstract.
Computational chemistry is also a powerful tool for exploring reaction pathways. wayne.edu By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. wayne.edu For instance, DFT calculations have been used to study the mechanism of reactions involving acylsilanes, which share some reactivity patterns with acetylated aromatic compounds. wayne.edu Similarly, the alkaline hydrolysis of related pseudo-esters has been investigated, revealing a mechanism involving a rate-determining attack at the carbonyl group. psu.edu For this compound, computational studies could predict the outcomes of reactions such as esterification, anhydride (B1165640) formation, and decarboxylation.
Structure-Property Relationships Derived from Computational Models
By systematically modifying the structure of a molecule and calculating its properties, computational models can establish quantitative structure-property relationships (QSPRs). These relationships are crucial for designing molecules with desired characteristics.
For this compound, computational models could be used to understand how changes in its structure, such as the position of the acetyl and carboxyl groups, affect its electronic and physical properties. For example, studies on related compounds have shown how substituent effects can be rationalized using computational descriptors. The Hammett equation has been used to assess the effect of substituents on the hydrolysis rates of phenoxy esters of similar ring structures. psu.edu
Computational models can also predict properties like lipophilicity (logP), which is critical in pharmaceutical applications. rsc.org By calculating parameters such as molecular surface area, dipole moment, and polarizability, it is possible to build models that correlate these structural features with macroscopic properties.
Environmental Chemistry and Sustainability Aspects of Acetylphthalic Acid
Degradation Pathways of Acetylphthalic Acid in Environmental Matrices
The environmental degradation of this compound is not extensively documented in scientific literature. However, based on the degradation pathways of structurally similar compounds such as phthalic acid esters (PAEs) and other aromatic compounds, a probable degradation route can be inferred. The primary degradation mechanism is expected to be hydrolysis, followed by microbial degradation.
In aqueous environments, the acetyl group of this compound is susceptible to hydrolysis, which would lead to the formation of phthalic acid and acetic acid. This reaction can be influenced by pH and temperature. Phthalic acid is a well-studied intermediate in the degradation of many PAEs and is known to be biodegradable under both aerobic and anaerobic conditions.
Once formed, phthalic acid can be metabolized by a variety of microorganisms. Under aerobic conditions, bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of protocatechuate. This intermediate is then further degraded via ortho- or meta-cleavage pathways, ultimately breaking down the aromatic ring and leading to mineralization into carbon dioxide and water. msu.edugoogle.comkegg.jp Anaerobic degradation of phthalic acid is also possible and proceeds through the formation of benzoyl-CoA, which then enters the benzoyl-CoA degradation pathway. google.com
This compound → (Hydrolysis) → Phthalic Acid + Acetic Acid
Phthalic Acid → (Aerobic/Anaerobic Microbial Degradation) → Intermediates (e.g., Protocatechuate, Benzoyl-CoA) → Mineralization (CO₂, H₂O)
The persistence of this compound in soil and water would depend on various environmental factors, including microbial population density, temperature, pH, and the presence of other organic matter. walisongo.ac.id
Photochemical and Biological Transformation of this compound
Photochemical Transformation:
Aromatic ketones, such as this compound, are known to undergo photochemical reactions when exposed to ultraviolet (UV) radiation from sunlight. msu.edursc.org The carbonyl group can absorb UV light, leading to the formation of an excited state. This excited molecule can then undergo various transformations. For aromatic ketones, intramolecular hydrogen abstraction is a common reaction, which can lead to the formation of biradical intermediates. msu.edu These intermediates can then undergo further reactions, including cleavage and rearrangement.
In the context of this compound, photodegradation could lead to the cleavage of the acetyl group or the decarboxylation of the carboxylic acid group. The aromatic ring itself can also be susceptible to photochemical attack, potentially leading to ring-opening products. acs.orgherts.ac.uk The presence of photosensitizing substances in the environment, such as titanium dioxide (TiO₂), can enhance the rate of photodegradation. herts.ac.ukcore.ac.uk Studies on other phthalic acid esters have shown that UV radiation can lead to the formation of hydroxylated compounds and ring-opening byproducts. researchgate.netchemspider.com
Biological Transformation:
The biological transformation of this compound is primarily driven by microbial activity. As mentioned in the previous section, the initial step is likely the hydrolysis of the ester-like acetyl group by microbial esterases, yielding phthalic acid. oup.com A wide range of bacteria and fungi are known to degrade phthalates. chemicalbook.comgoogle.com
The subsequent biological transformation of the resulting phthalic acid is well-established. Aerobic bacteria utilize dioxygenases to break the aromatic ring, a critical step in the mineralization of this compound. nih.govrsc.orgresearchgate.net The genes responsible for these degradation pathways are often located on plasmids, which can be transferred between different bacterial species, contributing to the widespread ability of microbial communities to degrade phthalates. nih.gov The efficiency of this biological transformation is dependent on the specific microbial strains present and the environmental conditions. oup.comnih.gov
| Transformation Type | Initiating Factor | Potential Products |
| Photochemical | UV Radiation (Sunlight) | Phthalic acid, CO₂, Ring-opening byproducts, Hydroxylated compounds |
| Biological | Microbial Enzymes (e.g., Esterases, Dioxygenases) | Phthalic acid, Acetic acid, Protocatechuate, Benzoyl-CoA, CO₂, H₂O |
Green Chemistry Metrics and Environmental Impact Assessment of this compound Production
The production of specialty chemicals like this compound presents an opportunity to apply the principles of green chemistry to minimize environmental impact. A comprehensive environmental impact assessment involves evaluating the entire life cycle of the product, from raw material extraction to disposal. Green chemistry metrics provide a quantitative way to assess the "greenness" of a chemical process.
A plausible synthesis of 2-acetylbenzoic acid involves the Friedel-Crafts acylation of benzoic acid using acetic anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction: C₆H₅COOH + (CH₃CO)₂O --(AlCl₃)--> C₆H₄(COCH₃)COOH + CH₃COOH
To evaluate the sustainability of this process, several green chemistry metrics can be applied:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.
AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product.
E-Factor = Total Mass of Waste / Mass of Product
Process Mass Intensity (PMI): This metric, championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of product. unesp.brresearchgate.net
PMI = Total Mass Input / Mass of Product
The following table provides a hypothetical green chemistry analysis for the synthesis of 2-acetylbenzoic acid, assuming a certain yield and solvent usage for illustrative purposes.
| Metric | Formula | Calculation (Hypothetical) | Value | Ideal Value |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | (164.16 / (122.12 + 102.09)) x 100% | 73.1% | 100% |
| E-Factor | (Total Mass of Waste / Mass of Product) | Assuming 80% yield and 1 kg of solvent per kg of product: (Mass of reactants + Mass of solvent - Mass of product) / Mass of product | ((1.22 kg + 1.02 kg + 1 kg) - 1.31 kg) / 1.31 kg | ~1.44 |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | (1.22 kg + 1.02 kg + 1 kg) / 1.31 kg | ~2.46 | 1 |
Note: These calculations are illustrative and depend on specific reaction conditions, yields, and the efficiency of solvent and catalyst recovery.
Efforts to develop "greener" synthesis routes could focus on using more benign catalysts, solvent-free reaction conditions, or utilizing renewable feedstocks. rsc.orgnih.gov
Future Directions and Emerging Research Avenues for Acetylphthalic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and environmentally friendly methods for synthesizing acetylphthalic acid and its derivatives is a primary focus of current research. Traditional methods often involve harsh conditions or generate significant waste. humanjournals.com Green chemistry principles are now guiding the development of new synthetic strategies. humanjournals.comresearchgate.net
One promising approach involves the palladium-catalyzed Heck coupling reaction. For instance, o-acetylbenzoic acids can be synthesized efficiently through the Heck palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters. researchgate.net Another innovative method utilizes a catalyst-free, one-pot cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides, which can be steered by either an acid or a base to produce different heterocyclic structures. dntb.gov.uamdpi.com Research has also explored the synthesis of 2-acetylbenzoic acid from phthalic anhydride (B1165640) and malonic acid. mdpi.comgoogle.comnih.gov
Furthermore, advancements in catalysis are opening new doors. For example, a method for synthesizing 2-methyl-4-acetylbenzoic acid involves the direct oxidation of 3,4-dimethyl acetophenone (B1666503) with hydrogen peroxide in the presence of a catalyst. google.com Researchers are also investigating the use of seawater and edible fatty acids to accelerate catalytic transformations, which could offer a cost-effective and sustainable route for producing this compound derivatives. rsc.orgrsc.org These novel routes aim to improve yield, reduce byproducts, and utilize more sustainable starting materials and catalysts. humanjournals.com
Table 1: Comparison of Synthetic Routes for this compound and its Derivatives
| Method | Starting Materials | Key Features | Reference(s) |
| Heck Coupling | n-butyl vinyl ether, o-bromobenzoic acid esters | Palladium-catalyzed, efficient for o-acetylbenzoic acids. | researchgate.net |
| Cascade Cyclization | 2-acylbenzoic acids, isatoic anhydrides | Catalyst-free, one-pot, acid/base-steered for diverse heterocycles. | dntb.gov.uamdpi.com |
| From Phthalic Anhydride | Phthalic anhydride, malonic acid | A traditional route for 2-acetylbenzoic acid. | mdpi.comgoogle.comnih.gov |
| Oxidation | 3,4-dimethyl acetophenone, hydrogen peroxide | Catalytic oxidation for producing substituted acetylbenzoic acids. | google.com |
| Green Catalysis | Aldehydes/ketones | Use of seawater and edible fatty acids as catalysts. | rsc.orgrsc.org |
Exploration of Untapped Reactivity Profiles and Catalytic Transformations
The unique structure of this compound, with its carboxylic acid and ketone functional groups, allows for a wide range of chemical transformations. Researchers are actively exploring its reactivity to synthesize novel compounds with valuable properties.
One area of interest is the ground and excited state hydrogen atom transfer reactions and cyclization of 2-acetylbenzoic acid. acs.org This type of reaction can lead to the formation of new ring structures and is relevant for developing molecular memories and other nanotechnology applications. acs.org The molecule exhibits ring-chain tautomerism, a phenomenon that is crucial in many chemical and biological processes. acs.org
Furthermore, this compound and its derivatives are valuable precursors in the synthesis of complex heterocyclic compounds. For example, they are used to create isoindolobenzoxazinones and isobenzofuranone derivatives through acid/base-steered cascade cyclizations. dntb.gov.uamdpi.com They also serve as starting materials for the synthesis of 1,4-disubstituted phthalazines, which have shown potential as anticancer agents. mdpi.comnih.gov The catalytic transformation of levulinic acid, a biomass-derived chemical, to optically pure γ-valerolactone has also been explored using ruthenium catalysts, with potential applications for derivatives like 2-acetylbenzoic acid. acs.org
Integration of this compound in Advanced Functional Materials
The potential for incorporating this compound into advanced functional materials is a growing area of research. Its rigid structure and reactive functional groups make it an attractive building block for polymers and other materials with tailored properties.
One significant application is in the development of new polymers. The regioselective synthesis of aromatic compounds from captodative dienophiles can produce 3-acetylbenzoic acid methyl ester, a building block for anti-obesity and cardiovascular drugs, and can be integrated into polymers. iastate.edu The chemical recycling of textile waste, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), can yield benzoic acid and acetylbenzoic acid, which can then be used as monomers for new materials. acs.orgmdpi.com
Additionally, the study of how molecules like phthalic acids adsorb and orient on surfaces, such as alumina, is crucial for developing new catalysts and electronic devices. oup.com The ability of this compound to form hydrogen bonds and its reaction products are also of interest in materials science. biosynth.com
Addressing Challenges in Large-Scale Production and Application
While the potential applications of this compound are promising, several challenges need to be addressed for its large-scale production and widespread use. The stability of the compound under normal handling and storage conditions is good, but it is incompatible with strong oxidizing agents. synquestlabs.commedchemexpress.comfishersci.com
The development of cost-effective and scalable synthetic routes is paramount. Many of the novel synthetic methods are still in the laboratory stage and require optimization for industrial production. google.com For instance, while green chemistry approaches are promising, their economic viability on a large scale needs to be demonstrated. humanjournals.com
Furthermore, the purification of this compound and its derivatives can be challenging. The development of efficient purification techniques, such as chromatography-free processes, is crucial for industrial applications. rsc.org The presence of impurities can significantly affect the performance of the final products, especially in applications like pharmaceuticals and advanced materials. researchgate.net
Interdisciplinary Research Opportunities Involving this compound
The versatile nature of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry, materials science, and biology.
In medicinal chemistry, this compound derivatives are being investigated for their potential as therapeutic agents. For example, novel 1,4-disubstituted phthalazines derived from 2-acetylbenzoic acid have shown promising anticancer activities. mdpi.comnih.gov The compound is also used as an intermediate in the synthesis of various pharmaceuticals. lookchem.com Research into how these compounds interact with biological targets is a key area for future investigation.
In the field of nanotechnology, molecules that exhibit reactions like the ring-chain tautomerism seen in 2-acetylbenzoic acid are being explored for their potential use in molecular memories. acs.org The ability to control these molecular switches through external stimuli like light or heat is a significant research goal.
Furthermore, the development of biocatalytic processes for amide-bond coupling using aromatic acids and amines as model systems, including derivatives of this compound, represents a sustainable and safer approach for chemical synthesis. rsc.org The collaboration between primitive cell membranes and soluble catalysts for the synthesis of key membrane components also presents an interesting parallel for how this compound derivatives could function in synthetic biological systems. nih.gov
Identification of New Analytical Probes and Detection Methods for this compound
Accurate and sensitive analytical methods are essential for monitoring the presence of this compound and its derivatives in various matrices, from industrial process streams to environmental and biological samples.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of related compounds like phthalic acid. researchgate.netsielc.com Developing specific HPLC methods for this compound would allow for its precise quantification. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the determination of phthalate (B1215562) esters and could be adapted for this compound analysis. psu.edu
The development of chemical probes for detecting protein-protein interactions is another exciting avenue. Phthalic acid-based chemical probes have been synthesized to study the interactions of phthalates with proteins, and similar probes could be developed for this compound to understand its biological effects. nih.gov Furthermore, inelastic electron tunneling spectroscopy (IETS) can be used to investigate the chemical interaction and structure of molecules like phthalic acids adsorbed on oxide surfaces, providing valuable information for catalyst and sensor development. oup.com
Table 2: Analytical Methods for Phthalic Acid and Related Compounds
| Analytical Technique | Application | Key Features | Reference(s) |
| HPLC | Quantification of phthalic acid and related substances. | Reversed-phase columns, UV detection. | researchgate.netsielc.com |
| GC-MS | Determination of phthalate esters in various samples. | High sensitivity and specificity. | psu.edu |
| Chemical Probes | Analysis of protein-protein interactions. | Phthalic acid-based probes for biological studies. | nih.gov |
| IETS | Studying molecular adsorption on surfaces. | Provides structural information of adsorbed molecules. | oup.com |
Q & A
Q. What are the standard protocols for synthesizing acetylphthalic acid, and how can experimental reproducibility be ensured?
this compound synthesis typically involves acetylation of phthalic anhydride under controlled conditions. To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst concentration) in detail .
- Validate purity using HPLC or NMR, with retention times/shifts compared to literature benchmarks .
- Include step-by-step protocols in the "Experimental" section of papers, adhering to guidelines for known/novel compound characterization .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
Key methods include:
- Spectroscopy : NMR (¹H/¹³C) for functional group identification, FT-IR for carbonyl group analysis .
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .
- Thermal analysis : DSC/TGA to study decomposition behavior .
- Cross-validate results with multiple techniques to minimize instrumental bias .
Q. How should researchers address inconsistencies in reported solubility data for this compound across studies?
- Replicate experiments under identical conditions (solvent grade, temperature, pH) .
- Perform meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability between studies .
- Report detailed solvent preparation steps (e.g., degassing, ionic strength) to identify confounding factors .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yield optimization studies for this compound derivatives?
- Conduct sensitivity analyses to identify critical variables (e.g., catalyst loading, reaction time) .
- Use factorial design (e.g., Box-Behnken) to model interactions between parameters .
- Compare activation energies via Arrhenius plots to validate mechanistic hypotheses .
Q. How can computational models improve understanding of this compound’s reactivity in complex systems?
- Apply DFT calculations to predict electrophilic/nucleophilic sites .
- Validate docking simulations (e.g., with enzymes) against experimental kinetic data .
- Use molecular dynamics to simulate solvent effects on reaction pathways .
Q. What methodologies are recommended for studying this compound’s stability under varying environmental conditions?
- Design accelerated stability studies with controlled humidity, temperature, and light exposure .
- Quantify degradation products via LC-MS and apply kinetic models (e.g., zero/first-order) to predict shelf life .
- Include negative controls and statistical power analysis to ensure robustness .
Data Analysis & Interpretation
Q. How should researchers handle heterogeneity in meta-analyses of this compound’s biological activity?
Q. What statistical frameworks are suitable for multivariate analysis of this compound’s physicochemical properties?
- Apply PCA to reduce dimensionality in datasets (e.g., solubility, logP, pKa) .
- Use ANOVA to assess the impact of synthesis variables (e.g., temperature, solvent) on yield .
- Validate models with cross-validation or bootstrapping to avoid overfitting .
Literature & Reproducibility
Q. How can researchers systematically evaluate gaps in the existing literature on this compound applications?
Q. What steps ensure transparency when replicating historical studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
